molecular formula C8H8N4O3 B2785429 (2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid CAS No. 941234-17-9

(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid

Cat. No.: B2785429
CAS No.: 941234-17-9
M. Wt: 208.177
InChI Key: ABVLTJQRSRBKRN-UHFFFAOYSA-N
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Description

(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and an acetic acid moiety attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine core.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, (2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid is unique due to its acetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-4-9-8-10-5(3-7(14)15)2-6(13)12(8)11-4/h2H,3H2,1H3,(H,14,15)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVLTJQRSRBKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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